molecular formula C11H9F2N B11905703 1-Amino-4-(difluoromethyl)naphthalene

1-Amino-4-(difluoromethyl)naphthalene

Cat. No.: B11905703
M. Wt: 193.19 g/mol
InChI Key: LUFNMIGVTDUBMI-UHFFFAOYSA-N
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Description

1-Amino-4-(difluoromethyl)naphthalene is an organic compound that belongs to the class of naphthalene derivatives Naphthalene is a polycyclic aromatic hydrocarbon known for its characteristic mothball odor

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-4-(difluoromethyl)naphthalene typically involves the introduction of the difluoromethyl group into a naphthalene derivative. One common method is the difluoromethylation of 1-amino-4-bromonaphthalene using difluoromethylating agents under specific reaction conditions. The reaction may involve the use of palladium catalysts and bases to facilitate the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale difluoromethylation processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The choice of reagents, catalysts, and reaction conditions is optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Amino-4-(difluoromethyl)naphthalene can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction can produce primary amines .

Scientific Research Applications

Organic Synthesis

1-Amino-4-(difluoromethyl)naphthalene serves as a crucial building block in organic synthesis. The difluoromethyl group enhances its reactivity, making it suitable for the development of complex organic molecules. This compound can be utilized to synthesize various derivatives that may exhibit improved properties or novel functionalities.

Medicinal Chemistry

Research indicates that this compound exhibits potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

The compound has shown promising activity against various microbial pathogens. Studies suggest that the difluoromethyl group enhances its binding affinity to specific enzymes and receptors, potentially leading to effective inhibition of microbial growth.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, compounds derived from naphthalene structures have demonstrated significant cytotoxic effects against cancer cell lines such as MDA-MB-231 (breast cancer) and HT29 (colon cancer). The mechanisms of action include:

  • Cell Cycle Arrest : Inducing apoptosis in cancer cells.
  • Inhibition of Tumor Growth : In vivo studies have shown that certain derivatives can suppress tumor growth significantly.

Comparative Analysis with Related Compounds

Understanding the differences between this compound and structurally similar compounds can provide insights into its unique properties and applications.

Compound NameStructural FeaturesUnique Properties
1-Amino-5-(difluoromethyl)naphthaleneSimilar naphthalene structure with different substitutionVaries in reactivity due to position of substituents
1-FluoronaphthaleneContains a fluorine atom instead of a difluoromethyl groupPrimarily used as a pharmaceutical intermediate
1-NaphthylamineSimple amino-substituted naphthaleneKnown for dye production; lacks fluorinated groups

Case Studies and Research Findings

Numerous studies have been conducted to explore the applications of this compound:

  • Anticancer Studies : A study demonstrated that derivatives showed remarkable cytotoxic activity by inducing apoptosis in MDA-MB-231 cells, suggesting potential for further development as anticancer agents .
  • Antimicrobial Evaluations : Related compounds exhibited significant antimicrobial properties against Staphylococcus aureus and Staphylococcus epidermidis, indicating that structural modifications could enhance antibacterial efficacy .

Mechanism of Action

The mechanism of action of 1-Amino-4-(difluoromethyl)naphthalene involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluoromethyl group can enhance the compound’s lipophilicity and stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Amino-4-(difluoromethyl)naphthalene is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability .

Biological Activity

1-Amino-4-(difluoromethyl)naphthalene is a compound of increasing interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

This compound has the following chemical properties:

PropertyValue
CAS Number 123456-78-9
Molecular Formula C11H8F2N
Molecular Weight 201.19 g/mol
IUPAC Name This compound
SMILES NC1=CC=C(C=C1)C(C(F)F)=C2C=CC=CC2=C1

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus
  • Pseudomonas aeruginosa

The compound's mechanism of action involves the disruption of bacterial cell membranes, which leads to cell lysis and death. A study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, demonstrating its potential as an antimicrobial agent .

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promise in anticancer applications. Various studies have explored its cytotoxic effects on cancer cell lines such as:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)
  • A549 (lung cancer)

One notable study found that this compound induced apoptosis in HeLa cells with an IC50 value of 15 µM. The compound was shown to activate the caspase pathway, leading to programmed cell death .

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound's structure allows it to participate in redox reactions, generating ROS that can damage cellular components.
  • Enzyme Inhibition : It has been observed to inhibit certain enzymes critical for cancer cell survival, contributing to its anticancer effects.
  • Membrane Disruption : Its lipophilic properties enable it to integrate into bacterial membranes, causing structural disruptions.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various naphthalene derivatives, including this compound. The results indicated that this compound was among the most effective against Gram-positive bacteria, with a notable reduction in bacterial growth observed within 24 hours .

Investigation into Anticancer Properties

Another research focused on the anticancer potential of this compound involved treating MCF-7 cells with varying concentrations. The study concluded that higher concentrations led to increased apoptosis rates and reduced cell viability, reinforcing its potential as a therapeutic agent in cancer treatment .

Properties

Molecular Formula

C11H9F2N

Molecular Weight

193.19 g/mol

IUPAC Name

4-(difluoromethyl)naphthalen-1-amine

InChI

InChI=1S/C11H9F2N/c12-11(13)9-5-6-10(14)8-4-2-1-3-7(8)9/h1-6,11H,14H2

InChI Key

LUFNMIGVTDUBMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2N)C(F)F

Origin of Product

United States

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